2,4-Dinitro-6-(1-methylheptyl)phenol

Overview

Description

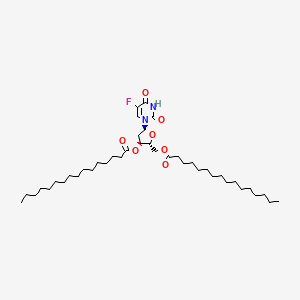

2,4-Dinitro-6-(1-methylheptyl)phenol is an organic compound characterized by its yellow crystalline powder form and distinctive aromatic odor. It is primarily used as a preservative and antimicrobial agent in various industrial products such as wood, leather, and paint .

Mechanism of Action

Target of Action

The primary target of 2,4-Dinitro-6-(1-methylheptyl)phenol is the mitochondria in cells . It acts as a protonophore , an agent that can shuttle protons (hydrogen cations) across biological membranes .

Mode of Action

This compound interacts with its targets by dissipating the proton gradient across the mitochondrial membrane . This action collapses the proton motive force that the cell uses to produce most of its ATP chemical energy . Instead of producing ATP, the energy of the proton gradient is lost as heat .

Biochemical Pathways

The compound affects the oxidative phosphorylation pathway in cells . By acting as a protonophore, it disrupts this pathway, leading to a rapid loss of ATP and an increase in heat production .

Pharmacokinetics

It’s known that the compound is volatile , suggesting that it could be rapidly absorbed and distributed in the body. Its impact on bioavailability remains unclear.

Result of Action

The primary result of the action of this compound is mitochondrial uncoupling , which leads to the rapid loss of ATP as heat . This can cause uncontrolled hyperthermia — up to 44 °C (111 °F) — and death in case of overdose .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is moderately toxic to mammals and bioaccumulation may be a concern .

Biochemical Analysis

Biochemical Properties

2,4-Dinitro-6-(1-methylheptyl)phenol plays a significant role in biochemical reactions due to its unique structure. It interacts with enzymes, proteins, and other biomolecules, influencing their activity. For instance, it acts as a protonophore, shuttling protons across biological membranes and dissipating the proton gradient across the mitochondrial membrane . This interaction affects the proton motive force used by cells to produce ATP, thereby influencing cellular energy metabolism.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It disrupts the electrochemical balance within cells, particularly within the mitochondria, leading to changes in cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to collapse the proton motive force impacts ATP production, which is essential for numerous cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects by acting as a protonophore. It binds to biological membranes and facilitates the transport of protons across these membranes, thereby collapsing the proton gradient . This action disrupts the mitochondrial membrane potential, leading to a decrease in ATP production. Additionally, the compound’s interaction with enzymes and proteins can result in enzyme inhibition or activation, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it is not persistent in soil and degrades quickly in water systems . This degradation can impact its efficacy and the duration of its effects in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxicity and adverse effects. For instance, it has been observed that the compound is moderately toxic to mammals and can cause bioaccumulation . Understanding the dosage thresholds is essential for its safe application in research and potential therapeutic uses.

Metabolic Pathways

This compound is involved in various metabolic pathways. It undergoes hydrolytic cleavage to yield the corresponding phenol, which is the primary pathway in soil, plants, and animals . Additionally, β-hydroxylation and carboxylation of the octyl moiety are minor pathways in animals. These metabolic processes influence the compound’s activity and its effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s low aqueous solubility and volatility affect its distribution and localization within biological systems . Understanding these factors is crucial for predicting its behavior and effects in different cellular environments.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound’s ability to target specific compartments or organelles within cells can influence its efficacy and the nature of its interactions with biomolecules. For instance, its localization within the mitochondria is critical for its role as a protonophore and its impact on mitochondrial function .

Preparation Methods

Synthetic Routes and Reaction Conditions: There are two main synthetic routes for preparing 2,4-Dinitro-6-(1-methylheptyl)phenol:

Esterification Reaction: This method involves the esterification of p-nitrophenol with 1-methylheptane to form 2,4-dinitro-6-(1-methylheptyl)benzoic acid methyl ester, which is then reduced to yield this compound.

Nitration and Esterification Reaction: This method involves the nitration of p-nitrophenol with 1-methylheptane, followed by esterification and subsequent reduction to obtain the final product.

Industrial Production Methods: The industrial production of this compound typically follows the esterification route due to its higher yield and efficiency. The reaction conditions include controlled temperature and pressure, as well as the use of specific catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dinitro-6-(1-methylheptyl)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Alkylated or acylated phenolic compounds.

Scientific Research Applications

2,4-Dinitro-6-(1-methylheptyl)phenol has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Investigated for its antimicrobial properties and potential use in controlling microbial growth.

Medicine: Studied for its potential therapeutic effects and as a model compound in drug development.

Industry: Employed as a preservative and antimicrobial agent in various industrial products

Comparison with Similar Compounds

- 2,4-Dinitrophenol

- 2,4-Dinitro-6-(octan-2-yl)phenol

- 2,4-Dinitro-6-(oct-2-yl)phenol

Comparison: 2,4-Dinitro-6-(1-methylheptyl)phenol is unique due to its specific alkyl chain (1-methylheptyl) which imparts distinct physicochemical properties and biological activity. Compared to other similar compounds, it exhibits enhanced antimicrobial efficacy and stability, making it particularly valuable in industrial applications .

Properties

IUPAC Name |

2,4-dinitro-6-octan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O5/c1-3-4-5-6-7-10(2)12-8-11(15(18)19)9-13(14(12)17)16(20)21/h8-10,17H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVOCCVCLRHDYOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O5 | |

| Record name | 2,4-DINITRO-6-(1-METHYLHEPTYL)PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20273 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50958067 | |

| Record name | 2,4-Dinitro-6-(octan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3687-22-7 | |

| Record name | 2,4-DINITRO-6-(1-METHYLHEPTYL)PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20273 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Dinitro-6-(1′-methylheptyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3687-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dinitro-6-(1-methylheptyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003687227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dinitro-6-(octan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dinitro-6-(1-alkyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-dinitro-6-octan-2-ylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DINITRO-6-(1-METHYLHEPTYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O69M6E83R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the connection between 2,4-DNOP and meptyldinocap? Why is 2,4-DNOP analyzed when studying meptyldinocap residues?

A1: 2,4-Dinitro-6-(1-methylheptyl)phenol (2,4-DNOP) is a hydrolysis product of the fungicide meptyldinocap (2,4-dinitro-6-(1-methylheptyl) phenyl crotonate). [] This means that meptyldinocap can break down into 2,4-DNOP in the environment or during food processing. Researchers analyze for 2,4-DNOP residues in fruits and vegetables to determine the total potential exposure to breakdown products of meptyldinocap. []

Q2: Can you describe the analytical method used to detect 2,4-DNOP in food products?

A2: A study used liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) to quantify 2,4-DNOP levels in various fruits and vegetables. [] The method involved extracting residues from the samples using a mixture of solvents, followed by alkaline hydrolysis to convert any remaining meptyldinocap to 2,4-DNOP. [] The resulting solution underwent further extraction and was finally analyzed using LC-MS/MS. This technique is highly sensitive and accurate, making it suitable for detecting trace amounts of pesticide residues in food. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methoxy-2-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]-4-quinolinamine](/img/structure/B1230166.png)

![Acetic acid,2-(10-methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thien-4-ylidene)-](/img/structure/B1230175.png)